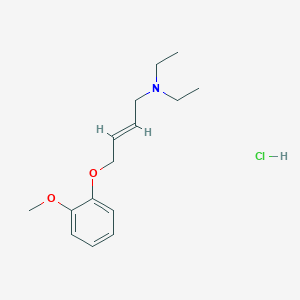![molecular formula C19H19F3N2O B4440124 4-(1-pyrrolidinylmethyl)-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B4440124.png)
4-(1-pyrrolidinylmethyl)-N-[2-(trifluoromethyl)phenyl]benzamide
Übersicht
Beschreibung
4-(1-pyrrolidinylmethyl)-N-[2-(trifluoromethyl)phenyl]benzamide, commonly known as TFB, is a potent and selective antagonist of the α7 nicotinic acetylcholine receptor (nAChR). This compound has gained significant attention in the scientific community due to its potential therapeutic applications in various neurological and psychiatric disorders.
Wirkmechanismus
TFB acts as a selective antagonist of the α7 4-(1-pyrrolidinylmethyl)-N-[2-(trifluoromethyl)phenyl]benzamide, which is a ligand-gated ion channel that is widely distributed in the central nervous system. The α7 4-(1-pyrrolidinylmethyl)-N-[2-(trifluoromethyl)phenyl]benzamide plays a crucial role in cognitive function, memory, and attention. TFB binds to the receptor and inhibits its activity, leading to a decrease in the release of neurotransmitters such as dopamine and acetylcholine. This mechanism of action is thought to underlie the potential therapeutic effects of TFB in various neurological and psychiatric disorders.
Biochemical and Physiological Effects:
TFB has been shown to have a number of biochemical and physiological effects in preclinical studies. It has been reported to improve cognitive function and memory in animal models of Alzheimer's disease and schizophrenia. TFB has also been shown to reduce hyperactivity and impulsivity in animal models of ADHD. Additionally, TFB has been shown to have analgesic and anti-inflammatory effects in animal models of pain and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of TFB is its high selectivity for the α7 4-(1-pyrrolidinylmethyl)-N-[2-(trifluoromethyl)phenyl]benzamide, which makes it a valuable tool for studying the role of this receptor in various neurological and psychiatric disorders. However, one of the limitations of TFB is its relatively low potency, which can make it difficult to achieve the desired effects in some experiments. Additionally, TFB has a relatively short half-life, which can make it challenging to maintain consistent levels of the compound in vivo.
Zukünftige Richtungen
There are several future directions for research on TFB. One area of focus is the development of more potent and selective α7 4-(1-pyrrolidinylmethyl)-N-[2-(trifluoromethyl)phenyl]benzamide antagonists that can be used in a wider range of experimental settings. Another area of focus is the investigation of TFB's potential therapeutic applications in other neurological and psychiatric disorders, such as depression and anxiety. Finally, there is a need for further studies to elucidate the precise mechanism of action of TFB and its effects on the brain and behavior.
Wissenschaftliche Forschungsanwendungen
TFB has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has shown promising results in preclinical studies for the treatment of Alzheimer's disease, schizophrenia, and attention deficit hyperactivity disorder (ADHD). TFB has also been investigated for its potential use as an analgesic and anti-inflammatory agent.
Eigenschaften
IUPAC Name |
4-(pyrrolidin-1-ylmethyl)-N-[2-(trifluoromethyl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19F3N2O/c20-19(21,22)16-5-1-2-6-17(16)23-18(25)15-9-7-14(8-10-15)13-24-11-3-4-12-24/h1-2,5-10H,3-4,11-13H2,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJXGTKMRNKVYDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2=CC=C(C=C2)C(=O)NC3=CC=CC=C3C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19F3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(2,4-dichlorophenyl)-2-[4-(2-fluorophenyl)-1-piperazinyl]acetamide](/img/structure/B4440044.png)
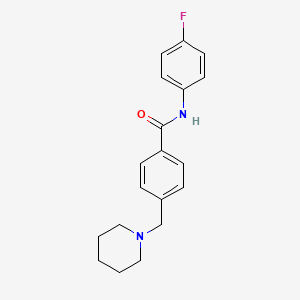
![3-amino-N-ethyl-N-phenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4440065.png)
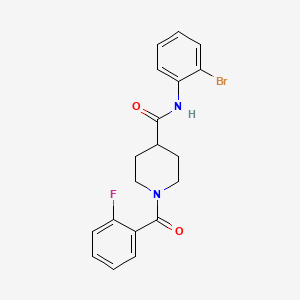
![N-[2-(acetylamino)-5-methoxyphenyl]-2-(6-methyl-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetamide](/img/structure/B4440086.png)
![ethyl {2-methoxy-4-[(tetrahydro-2-furanylcarbonyl)amino]phenyl}carbamate](/img/structure/B4440098.png)
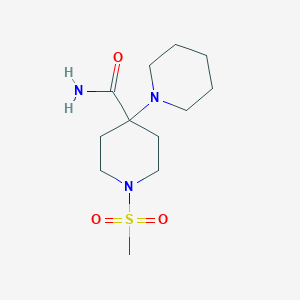
![methyl 4-hydroxy-2-methyl-3-[(3-methyl-1-piperidinyl)methyl]-6-quinolinecarboxylate](/img/structure/B4440114.png)
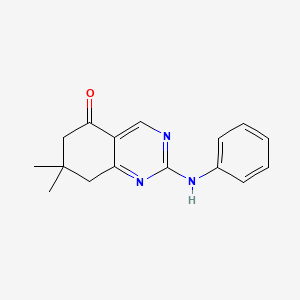
![5-(1,3-benzodioxol-5-ylmethyl)-4-methyl-2-phenyl-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione](/img/structure/B4440117.png)
![2-[(4-methyl-2-quinolinyl)thio]-N-(1-phenylethyl)acetamide](/img/structure/B4440125.png)
![ethyl 4-[3-(4-tert-butylphenyl)propanoyl]-1-piperazinecarboxylate](/img/structure/B4440132.png)
![3-amino-N-(2-bromophenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4440133.png)
